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molecular formula C9H13NO2 B057110 1,4-Dioxaspiro[4.5]decane-8-carbonitrile CAS No. 69947-09-7

1,4-Dioxaspiro[4.5]decane-8-carbonitrile

Cat. No. B057110
M. Wt: 167.2 g/mol
InChI Key: WZWQNWWFCHNJON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09150555B2

Procedure details

p-Toluenesulfonylmethylisocyanide (27.0 g) was added at room temperature to a solution of 1,4-cyclohexanedione monoethyleneketal (16.6 g) in 1,2-dimethoxyethane (133 ml) and ethanol (13 ml). Then, potassium tert-butoxide was added under ice cooling over an hour, and stirred at room temperature for three hours. After completion of the reaction, water was added and extracted with ethyl acetate three times. The organic layer was dried over anhydrous sodium sulfate and concentrated. The resulting residue was purified with silica gel column chromatography (n-hexane/ethyl acetate) to give 1,4-dioxaspiro[4,5]decane-8-carbonitrile (12.8 g) as a colorless oil.
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
16.6 g
Type
reactant
Reaction Step One
Quantity
133 mL
Type
solvent
Reaction Step One
Quantity
13 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1(C)C=CC(S([CH2:10][N+:11]#[C-])(=O)=O)=CC=1.[CH2:14]1[O:24][C:17]2([CH2:22][CH2:21][C:20](=O)[CH2:19][CH2:18]2)[O:16][CH2:15]1.CC(C)([O-])C.[K+].O>COCCOC.C(O)C>[O:16]1[C:17]2([CH2:22][CH2:21][CH:20]([C:10]#[N:11])[CH2:19][CH2:18]2)[O:24][CH2:14][CH2:15]1 |f:2.3|

Inputs

Step One
Name
Quantity
27 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)C[N+]#[C-])C
Name
Quantity
16.6 g
Type
reactant
Smiles
C1COC2(CCC(CC2)=O)O1
Name
Quantity
133 mL
Type
solvent
Smiles
COCCOC
Name
Quantity
13 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for three hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate three times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified with silica gel column chromatography (n-hexane/ethyl acetate)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
O1CCOC12CCC(CC2)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 12.8 g
YIELD: CALCULATEDPERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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